N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide: is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-2-one moiety, which is a fused ring system consisting of a benzene ring and a pyrone ring, linked to an acetamide group through an ether linkage.
Mechanism of Action
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have a wide range of biological and pharmacological activities . They have been found to interact with various enzymes and receptors, exhibiting anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral activities, and more .
Mode of Action
Coumarin derivatives are known to interact with their targets in a variety of ways, often leading to the inhibition or modulation of the target’s activity
Biochemical Pathways
Coumarin derivatives have been found to affect a variety of biochemical pathways, often related to their anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral activities
Result of Action
Coumarin derivatives have been found to have a variety of effects at the molecular and cellular level, often related to their anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:
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Preparation of 7-hydroxy-2-oxo-2H-chromene: : This intermediate can be synthesized by the Pechmann condensation reaction, where phenol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
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Formation of 2-[(2-oxo-2H-chromen-7-yl)oxy]acetic acid: : The 7-hydroxy-2-oxo-2H-chromene is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate to form the ether linkage.
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Amidation: : The final step involves the reaction of 2-[(2-oxo-2H-chromen-7-yl)oxy]acetic acid with cyclopentylamine in the presence of a coupling agent like N,N’-carbonyldiimidazole to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromen-2-one moiety can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction of the chromen-2-one ring can lead to dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group or the chromen-2-one ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Various substituted acetamides or chromen-2-one derivatives.
Scientific Research Applications
Chemistry
N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide is used as a building block in organic synthesis, particularly in the development of new chromen-2-one derivatives with potential biological activities.
Biology and Medicine
This compound has shown promise in various biological assays, including:
Anticancer Activity: It has been studied for its potential to inhibit cancer cell growth by interfering with cell cycle regulation and inducing apoptosis.
Antioxidant Properties: The chromen-2-one moiety is known for its ability to scavenge free radicals, making this compound a candidate for antioxidant therapies.
Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation.
Industry
In the pharmaceutical industry, this compound is explored for its potential as a lead compound in drug discovery programs targeting various diseases.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2-oxo-2H-chromene: A precursor in the synthesis of N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide, known for its own biological activities.
2-[(2-oxo-2H-chromen-7-yl)oxy]acetic acid: Another intermediate with potential biological applications.
Uniqueness
This compound stands out due to its unique combination of a cyclopentyl group and a chromen-2-one moiety, which imparts distinct biological properties and makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
N-cyclopentyl-2-(2-oxochromen-7-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-15(17-12-3-1-2-4-12)10-20-13-7-5-11-6-8-16(19)21-14(11)9-13/h5-9,12H,1-4,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWIOKOTQOJHQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC3=C(C=C2)C=CC(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49723760 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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